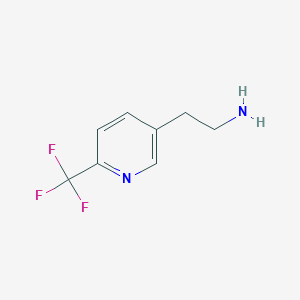

2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[6-(trifluoromethyl)pyridin-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)7-2-1-6(3-4-12)5-13-7/h1-2,5H,3-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROOFMMSFNGPDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652853 | |

| Record name | 2-[6-(Trifluoromethyl)pyridin-3-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765287-34-1 | |

| Record name | 2-[6-(Trifluoromethyl)pyridin-3-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine

Executive Summary

2-(6-Trifluoromethyl-pyridin-3-yl)-ethylamine is a critical building block in contemporary medicinal chemistry and agrochemical research. Its structural motif, featuring a trifluoromethyl group on a pyridine ring, imparts unique physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities. These characteristics make it a sought-after intermediate in the development of novel therapeutic agents and specialized chemicals. This guide provides a comprehensive overview of a robust and well-established synthetic pathway, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals. The presented synthesis is designed for reproducibility and scalability, emphasizing safety, efficiency, and high purity of the final product.

Retrosynthetic Analysis and Strategy

The most logical and field-proven approach to the synthesis of this compound (Target Molecule 3 ) involves a two-step sequence starting from the commercially available aldehyde, 6-(trifluoromethyl)pyridine-3-carboxaldehyde (1 ).

The retrosynthetic breakdown is as follows:

-

Disconnecting the Ethylamine Group: The primary amine of the target molecule 3 can be formed through the reduction of a nitro group. This points to 5-(2-nitrovinyl)-2-(trifluoromethyl)pyridine (2 ) as the key intermediate. This transformation is a standard and high-yielding reduction reaction.

-

Disconnecting the Nitrovinyl Group: The nitrovinyl intermediate 2 can be synthesized via a Henry reaction (nitroaldol condensation) between the aldehyde 1 and nitromethane. This condensation is a classic C-C bond-forming reaction, ideal for extending the carbon chain.

This two-step strategy is advantageous due to the availability of the starting materials, the reliability of the chosen reactions, and the straightforward purification procedures.

Visualizing the Retrosynthetic Pathway

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway and Experimental Protocols

The forward synthesis translates the retrosynthetic strategy into a practical laboratory procedure. It begins with the preparation of the starting aldehyde, followed by the Henry condensation and subsequent reduction.

Visualizing the Forward Synthesis Workflow

Caption: Overall workflow for the synthesis pathway.

Step 1: Synthesis of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde (1)

The starting aldehyde is a crucial intermediate that can be prepared through several methods. A common and efficient laboratory-scale method is the oxidation of the corresponding alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol.[1]

-

Reaction Scheme: (6-(Trifluoromethyl)pyridin-3-yl)methanol → [Oxidizing Agent] → 6-(Trifluoromethyl)pyridine-3-carboxaldehyde

-

Mechanism and Rationale: Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for converting allylic and benzylic alcohols to their corresponding aldehydes.[1][2][3] The reaction occurs on the surface of the solid MnO₂, and its efficacy is highly dependent on the activation state of the reagent. This method is preferred as it minimizes over-oxidation to the carboxylic acid, a common side reaction with stronger oxidizing agents. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) for easy work-up.

-

Detailed Experimental Protocol:

-

Dissolve (6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 eq, e.g., 4.52 mmol, 800 mg) in dichloromethane (DCM, approx. 50 mL).[2][3]

-

Cool the solution to 0 °C using an ice bath.

-

Add activated manganese dioxide (MnO₂) (approx. 5 eq, e.g., 23 mmol, 2 g) portion-wise to the stirred solution.[2][3]

-

Allow the reaction mixture to warm to room temperature and stir overnight.[2][3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., DCM/MeOH 10:1).[2][3]

-

Upon completion, remove the solid MnO₂ by filtration through a pad of Celite®.

-

Wash the filter cake with additional DCM.

-

Combine the filtrates and concentrate under reduced pressure to yield 6-(trifluoromethyl)pyridine-3-carboxaldehyde as a white solid.[1][2][3]

-

-

Characterization Data:

Parameter Expected Value Appearance White solid[2][3] Yield Typically >90%[2][3] ¹H-NMR (CDCl₃) δ 10.22 (s, 1H), 9.20 (s, 1H), 8.36-8.38 (d, 1H), 7.88-7.90 (d, 1H)[2][3] TLC (DCM/MeOH 10:1) Rf = 0.9[2][3] | Melting Point | 52-56 °C[] |

Step 2: Synthesis of 5-(2-Nitrovinyl)-2-(trifluoromethyl)pyridine (2)

This step involves a base-catalyzed Henry condensation reaction between the aldehyde 1 and nitromethane.

-

Reaction Scheme: 6-(Trifluoromethyl)pyridine-3-carboxaldehyde + CH₃NO₂ → [Base] → 5-(2-Nitrovinyl)-2-(trifluoromethyl)pyridine

-

Mechanism and Rationale: The Henry reaction is a classic carbon-carbon bond-forming reaction. A base (e.g., an amine like ammonium acetate or an alkali hydroxide) deprotonates nitromethane to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting nitro-aldol adduct readily undergoes dehydration (elimination of water) under the reaction conditions, often facilitated by heating, to yield the conjugated nitroalkene product. Ammonium acetate is a convenient catalyst as it provides a weakly basic environment that promotes both the initial condensation and the subsequent dehydration.

-

Detailed Experimental Protocol:

-

To a solution of 6-(trifluoromethyl)pyridine-3-carboxaldehyde (1 ) (1.0 eq) in a suitable solvent (e.g., acetic acid or toluene), add nitromethane (approx. 1.5-2.0 eq).

-

Add a catalytic amount of a base, such as ammonium acetate (approx. 0.5 eq).

-

Heat the reaction mixture to reflux (typically 80-110 °C) for several hours (e.g., 2-6 hours).

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

After cooling to room temperature, pour the mixture into ice-water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure. The crude product can often be purified by recrystallization or column chromatography.

-

Step 3: Synthesis of this compound (3)

The final step is the reduction of the nitrovinyl intermediate 2 to the target primary amine 3 .

-

Reaction Scheme: 5-(2-Nitrovinyl)-2-(trifluoromethyl)pyridine → [Reducing Agent] → this compound

-

Mechanism and Rationale: The reduction of a nitroalkene to an amine requires a strong reducing agent capable of reducing both the nitro group and the carbon-carbon double bond. Catalytic hydrogenation is a highly effective method.[5] Using a catalyst like Palladium on Carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, hydrazine, or ammonium formate) provides a clean and efficient reduction.[5][6] The reaction proceeds via the hydrogenation of the double bond followed by the reduction of the nitro group to the amine. This method generally has high functional group tolerance, although care must be taken to avoid dehalogenation if other halogens are present on the pyridine ring.[6]

-

Detailed Experimental Protocol:

-

Dissolve 5-(2-nitrovinyl)-2-(trifluoromethyl)pyridine (2 ) (1.0 eq) in a solvent such as methanol or ethanol.

-

Add a catalytic amount of 5% or 10% Palladium on Carbon (Pd/C) (typically 5-10 mol %).

-

Subject the mixture to a hydrogen atmosphere. This can be achieved using a hydrogen balloon at atmospheric pressure or in a Parr hydrogenator at elevated pressure (e.g., 50 psi) for more rapid conversion.[6]

-

Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases or TLC/LC-MS analysis indicates complete conversion.

-

Carefully filter the reaction mixture through Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet with solvent.

-

Wash the filter cake with additional solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by acid-base extraction or by forming a hydrochloride salt, which can be recrystallized.

-

-

Characterization Data:

Parameter Expected Value CAS Number 765287-34-1[7] Molecular Formula C₈H₉F₃N₂[7] Molecular Weight 190.17 g/mol [7] | Purity | >95% (typical)[7] |

Safety and Handling

-

Trifluoromethylated Compounds: Handle with care as they can have potent biological activity.

-

Nitromethane: Flammable and toxic. Handle in a well-ventilated fume hood.

-

Manganese Dioxide: A strong oxidant. Avoid contact with combustible materials.

-

Palladium on Carbon (Pd/C): The catalyst is flammable, especially when dry. Do not allow the catalyst to dry in the air. Always handle in a wet state.

-

Hydrogen Gas: Highly flammable and explosive. Ensure all equipment is properly grounded and free of leaks.

Conclusion

The synthetic route detailed in this guide, proceeding via a Henry reaction and subsequent catalytic hydrogenation, represents an efficient and reliable method for the preparation of this compound. By providing clear, step-by-step protocols and explaining the rationale behind the chosen chemical transformations, this document serves as a practical resource for researchers in the pharmaceutical and agrochemical industries. Adherence to the described procedures and safety precautions will enable the consistent and safe production of this valuable chemical intermediate.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 16). The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Deep Dive for Chemical Researchers.

- ChemicalBook. (2025, July 24). 6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXALDEHYDE | 386704-12-7.

- Molbase. (n.d.). 6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXALDEHYDE CAS#: 386704-12-7.

- BOC Sciences. (n.d.). CAS 386704-12-7 6-(Trifluoromethyl)pyridine-3-carboxaldehyde.

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

- Google Patents. (n.d.). US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.

- ChemUniverse. (n.d.). This compound.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXALDEHYDE | 386704-12-7 [chemicalbook.com]

- 3. 6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXALDEHYDE CAS#: 386704-12-7 [m.chemicalbook.com]

- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 6. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 7. chemuniverse.com [chemuniverse.com]

Physicochemical properties of 2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine

An In-depth Technical Guide on the Physicochemical Properties of 2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine

Executive Summary

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical characterization of this compound. This compound is of significant interest to researchers in medicinal chemistry and agrochemical development due to its trifluoromethyl-pyridine motif, a structural feature known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This document serves as a practical resource for scientists, offering detailed experimental protocols and field-proven insights to support laboratory work and drug development initiatives. The guide is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding of the compound's behavior.

Introduction and Compound Identification

The Trifluoromethyl-Pyridine Motif in Modern Chemistry

The incorporation of a trifluoromethyl (-CF₃) group into heterocyclic scaffolds is a cornerstone of modern chemical design.[3] This is because the unique properties of fluorine, such as high electronegativity and small atomic radius, impart profound changes to a molecule's profile. Specifically, the -CF₃ group can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the pKa of nearby functional groups, thereby influencing pharmacokinetic and pharmacodynamic properties.[4] When combined with a pyridine ring, a privileged structure in numerous bioactive agents, the resulting trifluoromethylpyridine core becomes a highly sought-after building block for developing novel pharmaceuticals and agrochemicals.[3]

Compound Identification

This compound is a functionalized pyridine derivative. Its identity is established by the following key identifiers.

| Property | Value | Source(s) |

| IUPAC Name | 2-[6-(Trifluoromethyl)-3-pyridinyl]ethanamine | |

| CAS Number | 765287-34-1 | [5] |

| Molecular Formula | C₈H₉F₃N₂ | [5] |

| Molecular Weight | 190.17 g/mol | [5] |

| InChI Key | WROOFMMSFNGPDX-UHFFFAOYSA-N | |

| Physical Form | Colorless to Yellow Liquid | |

| Common Purity | ≥95% | [5] |

Core Physicochemical Properties: An Experimental Framework

A thorough understanding of a compound's physicochemical properties is critical for predicting its behavior in biological systems and for designing robust experimental protocols.

Acidity/Basicity (pKa)

The pKa values of the two nitrogen atoms—one on the pyridine ring and one in the ethylamine side chain—are crucial for predicting ionization state at physiological pH, which in turn affects solubility, receptor binding, and membrane transport.

Causality and Prediction: The trifluoromethyl group is a potent electron-withdrawing group. This property is expected to significantly decrease the electron density on the pyridine ring, thereby reducing the basicity of the pyridine nitrogen (lowering its pKa) compared to unsubstituted pyridine. Similarly, its influence extends to the ethylamine side chain, though to a lesser extent, making the primary amine less basic than a simple alkylamine.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Preparation: Prepare a 0.01 M solution of this compound in a 50:50 methanol:water co-solvent system to ensure solubility.

-

Titration: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Titrate the solution with a standardized 0.1 M HCl solution, recording the pH after each incremental addition of titrant.

-

Data Analysis: Plot the pH versus the volume of HCl added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Two inflection points are expected, representing the protonation of the two nitrogen atoms.

Lipophilicity (LogP)

LogP, the logarithm of the partition coefficient between octanol and water, is a key indicator of a compound's lipophilicity and its ability to cross biological membranes.

Causality and Prediction: The trifluoromethyl group is known to substantially increase lipophilicity.[1] Therefore, this compound is predicted to have a positive LogP value, indicating a preference for the lipid phase over the aqueous phase.

Experimental Protocol: Shake-Flask Method for LogP Determination (OECD 107)

-

Equilibration: Prepare a mixture of n-octanol and water and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate.

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in the aqueous phase to a known concentration (e.g., 1 mg/mL).

-

Partitioning: Mix 10 mL of the compound solution with 10 mL of the pre-saturated n-octanol in a separatory funnel. Shake the funnel for 30 minutes to allow for partitioning.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using HPLC with UV detection.

-

Calculation: The LogP is calculated as Log₁₀([Concentration in Octanol] / [Concentration in Water]). The concentration in octanol is determined by subtracting the final aqueous concentration from the initial aqueous concentration.

Solubility

Solubility in both aqueous and organic media is fundamental for formulation development and for designing biological assays.

Causality and Prediction: While the -CF₃ group increases lipophilicity, the presence of two nitrogen atoms capable of hydrogen bonding suggests some aqueous solubility, particularly at acidic pH where the amine groups will be protonated. The compound is expected to exhibit good solubility in polar aprotic solvents like DMSO and DMF.[1]

Experimental Protocol: Thermodynamic Solubility Assessment

-

Sample Preparation: Add an excess amount of the compound to vials containing 1 mL of various solvents (e.g., phosphate-buffered saline pH 7.4, 0.1 M HCl, water, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Filtration/Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid. Filter the supernatant through a 0.45 µm syringe filter.

-

Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC method against a calibration curve.

Chemical Stability and Storage

Assessing stability is crucial for determining appropriate storage conditions and shelf-life. Based on related structures, the compound is expected to be stable under normal conditions but may be sensitive to strong oxidizing agents.[6]

Recommended Storage: Store the compound as a neat liquid at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.

Synthesis and Purification Workflow

The synthesis of trifluoromethyl-pyridine derivatives often involves multi-step processes.[3] A plausible synthetic approach is outlined below, highlighting the key transformations required.

Conceptual Synthetic Workflow

The synthesis can be envisioned starting from a commercially available substituted pyridine and constructing the ethylamine side chain.

Caption: Conceptual synthetic pathways to the target compound.

Purification: Flash Column Chromatography

Purification of the final product is typically achieved via flash column chromatography on silica gel.

-

Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Loading: Carefully load the adsorbed crude product onto the top of the packed column.

-

Elution: Elute the column with the chosen solvent system, starting with low polarity and gradually increasing it. A common gradient might be from 0% to 50% ethyl acetate in hexanes. Adding a small amount of triethylamine (e.g., 1%) to the mobile phase is crucial to prevent the basic amine product from tailing on the acidic silica gel.

-

Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Analytical Characterization Protocols

A suite of analytical techniques is required to confirm the identity, structure, and purity of the synthesized compound.

Caption: Standard analytical workflow for compound characterization.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.

Protocol: ¹H, ¹³C, and ¹⁹F NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ¹³C nucleus, 256 or more scans are typically required.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This is essential for confirming the trifluoromethyl group.

Predicted Spectral Features (in CDCl₃):

| ¹H NMR Prediction | Multiplicity | Integration | Assignment |

| ~8.5 ppm | s | 1H | Pyridine C2-H |

| ~7.7 ppm | d | 1H | Pyridine C4-H |

| ~7.5 ppm | d | 1H | Pyridine C5-H |

| ~3.0 ppm | t | 2H | -CH₂-NH₂ |

| ~2.8 ppm | t | 2H | Ar-CH₂- |

| ~1.5 ppm | br s | 2H | -NH₂ |

-

¹³C NMR: Expect 8 distinct signals, including three quaternary carbons (one attached to -CF₃, two in the pyridine ring) and five CH/CH₂ signals. The carbon of the -CF₃ group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: Expect a single sharp singlet around -60 to -70 ppm, characteristic of a -CF₃ group on an aromatic ring.

Molecular Weight and Purity Determination

LC-MS and HPLC are complementary techniques used to confirm molecular weight and assess sample purity.

Protocol: LC-MS Analysis

-

System: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 3.5 µm particle size).

-

Mobile Phase: Use a gradient of acetonitrile in water, both containing 0.1% formic acid to ensure protonation of the analyte for positive ion mode detection.

-

Ionization: Employ Electrospray Ionization (ESI) in positive ion mode.

-

Expected Result: The mass spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 191.17.

Protocol: HPLC Purity Assessment

-

System: Use an analytical reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A typical gradient would be 10% to 95% acetonitrile in water (with 0.1% TFA as a modifier) over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Safety and Handling

While a specific safety data sheet for this exact compound is not publicly available, data from closely related trifluoromethyl-pyridines and amino pyridines suggest the following precautions.[6][7]

-

Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, lab coat, and safety glasses with side shields.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing vapors. Wash hands thoroughly after handling.

Conclusion

This compound is a valuable chemical entity characterized by the strategic placement of a trifluoromethyl group on a pyridine-ethylamine scaffold. Its physicochemical profile—defined by moderate lipophilicity, dual basic centers, and specific solubility characteristics—makes it a compelling candidate for further investigation in drug discovery and agrochemical research. The experimental and analytical protocols detailed in this guide provide a robust framework for researchers to confidently handle, characterize, and deploy this compound in their scientific endeavors.

References

- Smolecule. 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethylamine. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRWFqZEuSGG9XfepppM5lrnPGhExNn8Lsry1AabOCUkXcdi3VG2F5NxtI-JDWJ-unQh2pyzsCGegGN7e0k8hAcgDalqkzoEdzob2M71-NbxteY6Q0tc6NEm_9PU4v9PmtseZJp7g0N

- ChemUniverse. This compound. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZZUshNic8c0Mov6J_hf8weju9JiffVumR3Ahlc4iaF2WQmxTfnF7YO4NpiUtNr27L6PFGeXKdlZaZrI5KMYW1YyzzvVvwy-XP48awy5vUSb2b17_oy_AZUljC5U5XEVrB0WzKnyGnvbSmLna3ncIZ56TKZ8Br83ADj2U_xg5MOSZDF6VeUtKkO19dNdUx

- Fisher Scientific. SAFETY DATA SHEET. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMop2wLgWRkPA1oB-Gy74Qt9fNDPwhSmlGYHB80POe26ifrTi9LEEXF8BerwbwTxfX5kHMzRB28K7a0HJHSMpBjLyHxmk6zDzg1W4dKsusO0Sp5EceR10elpC2zhIFwS5baoiBKR23yZ1G8BxRm6EKwcXEopNw0S4Ve7rhZvBKb353liju0aX8qQb6pnFetzlMh3XdzIgitnmKhTlhfkqtzw_-2YwYlYLgaIOA4V9g-4XKguGNjRn0fGCSg1B5GXhKsIv7dxqXf6OBnoVHDIVeqcmNpHA=

- ResearchGate. Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to.... Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm-DM5GJJkKlrQY6OpzyH72mlIjRa-Ig7Bnlm_dpAQM0j8n_88XH8R1FqjIMCpzrVV0DmwrOHVpQsgRTq1hgDhmvUz5xKIEY2ToeCma6r2OUExxLepEtzbOacMlsV2zxfwdy5hSWT8jixDAakA2CDCp5XZrVDBH_U6Tuhulkm9g_RLoC7Fu1-nGqw5BFZgHc5zow9FCkc72w7ym3uX7BVzCApwVfqttG_8IaSP2B7UekWCpxPcD7381ryXptz4

- PubChem. 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRVnkqHoWWyNd13GYGH7dWviEQ2etlOXB9YdJod08jh90Gr21xTNxbUq-UNgDGueqjO3yOnUFJC72R8ETp5N4wMkgWSAA3g7DDSzJSTN2ZfdW00Kl0kuqkG4n5v5lRA2vNs8Zdxsfio4y_ydvrwIcCLgnhTMfePLHWRyk0zhbln-RcIl5NLtsyog==

- PubChem. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGa51QoUNYSmpwakz86RjPblNulYTI4zFR9nsz3E9hEMKGCLdWMtWcz06mesFohNDPveqxyFpoxS01_lIx7KkgqcO09UC9GRfgWq80dLkg3t5vHVrVz_0fsbTmqRON1S68Lqh8Ljp1ubTUlLuzg8auTliQrGQsh8CzfMakkc0E3_3eJAKWXNXM=

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh8vIgSIXuaUGbZieND9S1C2z0wYHMCvSMKJIKfj_9wmvttodX_uCcWne-oAC4ZxSBKcEF-V6iUXeTnpXrsdKDs1u1JBT2Bsfwr7ygqLQRK_5DI-Xi2GZNkd09mL4qKHEyJjoZ00_ErPyVIeE=

- National Institute of Standards and Technology. Ethylamine - the NIST WebBook. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzKm8LP2TZkr5oIpYeyr2oSHTtI6Qx6we-b8-1SvqRKbtt24kMcQqgXkm8T9jaJGJa_FqfXNBh2PXITt4MwzruZXuhmujeCPYSjiWUXh6S6ZM1EOKhynXOfH6IqQchPOELa8KqXCjYHYjqGSwm0TktQGcTXw==

- Chair of Analytical Chemistry. pKa values bases. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEyt2E68EJZWEpMNN9uwwm4tBy8vQtsu9bIx3bbHwSRjeJZS5up3CVWA9ivQ2DzPQwWDrcHlOj1AYmK12JFQsuc8yaq3r0u7Z9NPqzhE9AIlRhgdDgIORAKB_GdVGv7nJ5URS3TV9uHZPYpzI5Gg==

- Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEriFerg1RRMjgS_3S3ZP9ryn0IEA4Os2k_03TtKG6JQCeZr-usa-GdRmHPiSowkA6tX3HE3G5VAm3PftDpMKzVGnJXLt67FrdbJmyEwpS2qEDwvGuRJcgCf3GmimAHilLbrSltyxC0XN2ILls5hJ6aV_KULA2trtujaquXkWrHiKcO7x2d00os8USleGnOWIOyk-Np-s9OD6N5Py6iCTSoQrWi5pqYLt6OBzHQW2yPkHQ=

- Sigma-Aldrich. 2-(2-Aminoethyl)-3-chloro-5-(trifluoromethyl)pyridine. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK2mJcxbi6x7h7f49J2CJk09JxlZQuLfw30uT8cNujOLlzLOG3spuc1hMfT2f9YvyzHk9tcLc-zTvNgt9D9QanimgnrTQPEJuK-slQ3IZTyYK_1GIxMy4oXm3pFTJwCy3KdM2W22ulqjzABDM5jqZ5IeMrbPBGeDurYcdAqCL2kB-_WXm3Aw==

- Smolecule. 2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYrZeMqwx9BMhey2IOyngpzXIvTnJLbYL4BbxTCZwp8aJMfpwqSUzQt3TG5AK1LwgdqZ3-r4wGE1BV5OAg6-rJmHn4ZNlERTyVmTW5Mhlw2PQ0kVm6raCTuHHV4LJBg-c5hFljQQ==

- Sigma-Aldrich. 2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethylamine, hydrochloride. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhsEekN_CvFZz17Xa5iICLtwCnHVyzR4zs_ROKUztEJHALjz1g3raZ9AxV6xeT9Qqfo_d2n_C36xdMagvBSoC0LRsxQHHXqk-CrUVu0TJSM0KtsxKxMTSoZboK51ZAdR1iKtqvtn1MbiTvuLwliMdVk3LtdG-pkLpyW3aibyHHnUv3Lk_QMWHtcBpzD6cJgJipYbIQHov87Q==

- Sigma-Aldrich. 2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethylamine, hydrochloride. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIwqy9UUJv2NwVnuOKWvIrH5ZHomd-YQluIRC4tk3AgRjVju4PKQaZjLje0wkcVOXL6zsAuVWD5Vl3R_vGTmk4osXr14y22mGqXKzXmC8OZnDSQ3mXH9QYsw5hk5Hy4emDuOTwU0AsMQmZKz4qbm1jpTL2I_Ehks5QrVZG_w78vwkPoQGXR6fCS6RafPSpCrSLKyVDVlasnGk=

- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQnHDXla5HxztUOmTDIDzHGFyd_pPIjOxbThaa1wgu8t6spI5BlJVY-jjsk_CdKgDT1BXgX7ecDboXtaHQY_wyY5gh8uB6EjBJYT5TpoeqmHV4pm5z7RA1j7J8qd9e5xh-lBVu5m8GdVcP5N7pMj8pOP0D5H-xKEunZQeERzqvaFomy-KoHqbS1lWCp2Mrik-C6UQHUEDPmfMyQnXLUY91BkUuf2z245wxqp2IqmLxsv6o-gpZ1oE_j_o=

- Sigma-Aldrich. This compound. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG-4B-KXI8teXSyebDSN-CIb1NaZ-rdE_fC24TXJyfpEJXzOnpYb2_-xZKoNC_lPTk8siTQIT5F7NU0dEDP0xiOzhdenb_3n6ywvAf4ykW4oehs6yfXWf2Mz8nGQO12vSMcD3cdprQgS5rNVvUJlXa6wF3ZAEULLkKwFn9qzsOEjiRIrJYXR6tA7Q=

Sources

- 1. Buy 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethylamine | 1060806-29-2 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine | 1248473-84-8 [smolecule.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-(2-Aminoethyl)-3-chloro-5-(trifluoromethyl)pyridine | 658066-44-5 [sigmaaldrich.com]

- 8. 2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethylamine, hydrochloride [sigmaaldrich.cn]

An In-depth Technical Guide to 2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine (CAS Number: 765287-34-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Pyridines in Modern Chemistry

The deliberate incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl group (-CF3), in particular, imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence a molecule's biological activity. When this powerful functional group is appended to a pyridine ring, a versatile and privileged scaffold in drug discovery, the resulting trifluoromethylpyridine derivatives emerge as highly valuable building blocks for the synthesis of novel therapeutic agents and agrochemicals.[1] This guide provides a comprehensive technical overview of a key exemplar of this class: 2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine (CAS: 765287-34-1), a critical intermediate for the development of advanced molecular entities.

Compound Profile and Physicochemical Properties

This compound is a primary amine featuring a trifluoromethyl group at the 6-position of the pyridine ring. This specific arrangement of functional groups dictates its reactivity and utility as a synthetic intermediate.

| Property | Value | Source |

| CAS Number | 765287-34-1 | [2] |

| Molecular Formula | C₈H₉F₃N₂ | [2] |

| Molecular Weight | 190.17 g/mol | [2] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from related compounds |

| Purity (Typical) | ≥95% | [2] |

The presence of the trifluoromethyl group, a strong electron-withdrawing group, significantly influences the electronic properties of the pyridine ring, impacting its reactivity in subsequent chemical transformations. The primary amine group provides a nucleophilic center, readily participating in a wide array of bond-forming reactions.

Synthesis and Manufacturing

The most logical and industrially scalable synthesis of this compound involves a two-step process starting from a suitable pyridyl precursor. A plausible and efficient route is the reduction of the corresponding nitrile, 2-(6-(Trifluoromethyl)pyridin-3-yl)acetonitrile.

graph Synthesis_Workflow {

rankdir="LR";

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Application pathways for this compound.

While specific, publicly disclosed active pharmaceutical ingredients (APIs) or commercial pesticides directly synthesized from this intermediate are not readily identifiable, its structural similarity to components of known bioactive molecules suggests its potential in several areas:

-

Insecticides: The trifluoromethylpyridine moiety is a key feature in a number of modern insecticides. This building block could be utilized in the synthesis of new neonicotinoid analogues or other classes of insecticides.

-

Herbicides: The unique electronic properties conferred by the trifluoromethyl group can be exploited in the design of novel herbicides with improved efficacy and selectivity.[1]

-

Pharmaceuticals: The trifluoromethylpyridine scaffold is present in a number of drug candidates targeting a range of therapeutic areas, including central nervous system disorders and oncology.[1] The primary amine handle of this compound allows for its straightforward incorporation into more complex molecular architectures.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for its use in regulated applications such as pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive quality control.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary technique for assessing the purity of the compound and quantifying any impurities. A typical method would involve a C18 column with a gradient elution of acetonitrile and water.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities. The mass spectrum will also provide valuable information for structural confirmation.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the molecule. The chemical shifts and coupling constants of the protons and carbons will be characteristic of the 2-(6-trifluoromethyl-pyridin-3-yl)ethyl moiety.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak, confirming the molecular weight of the compound. The fragmentation pattern can provide further structural information. For a primary amine, a key fragmentation is the alpha-cleavage, which would result in the loss of a CH₂NH₂ radical.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and strong C-F stretching bands for the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ region).

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related compounds suggest that it should be handled with care.

-

Hazards: Amines can be corrosive and irritating to the skin, eyes, and respiratory tract. The trifluoromethyl group may also contribute to the overall toxicity of the compound.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of a trifluoromethyl-substituted pyridine ring and a reactive primary amine group makes it an attractive starting material for the discovery and development of new pharmaceuticals and agrochemicals. As the demand for more effective and safer bioactive molecules continues to grow, the importance of key intermediates like this is set to increase. Further research into the development of more efficient and sustainable synthetic routes, as well as the exploration of its full potential in the synthesis of novel compounds, will undoubtedly contribute to advancements in both medicine and agriculture.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

- CN112552231B - Synthetic method of 2- (3-chloro-5- (trifluoromethyl) pyridine-2-yl) ethylamine - Google Patents. (n.d.).

- CymitQuimica. (n.d.). 2-(6-(Trifluoromethyl)pyridin-3-yl)acetonitrile.

- PrepChem.com. (n.d.). Synthesis of (i) 2-(3-trifluoromethylphenyl)acetonitrile.

- ChemUniverse. (n.d.). This compound.

- ResearchGate. (n.d.). Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to....

- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Smolecule. (n.d.). 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethylamine.

- Wikipedia. (n.d.). Raney nickel.

- Organic Syntheses. (n.d.). hydrogen.

- YouTube. (2021, June 22). Raney Nickel Reduction Mechanism.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Benchchem. (n.d.). A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)pyridine by High- Performance Liquid Chromatography (HPLC).

- Genesee Polymers Corporation. (n.d.). Safety Data Sheet.

- Spectrum Chemical. (2016, October 17). SAFETY DATA SHEET.

- Azure Biosystems. (2014, July 1). MATERIAL SAFETY DATA SHEET.

- Safety data sheet. (2022, August 2).

- Carlisle Coatings & Waterproofing. (n.d.). Safety Data Sheet.

Sources

The Trifluoromethylpyridine Moiety: A Versatile Scaffold for Bioactive Compound Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the trifluoromethyl (–CF3) group into the pyridine scaffold has emerged as a cornerstone in the development of modern agrochemicals and pharmaceuticals. This strategic fluorination imparts a unique combination of physicochemical properties, including enhanced lipophilicity, metabolic stability, and target binding affinity, which are critical for optimizing biological activity.[1][2] This technical guide provides a comprehensive overview of the diverse biological activities of trifluoromethylpyridine derivatives, spanning their applications as herbicides, insecticides, fungicides, and therapeutic agents for human health. We will delve into the underlying mechanisms of action, structure-activity relationships, and established experimental protocols for their evaluation, offering field-proven insights for researchers in the life sciences.

Introduction: The Physicochemical Advantages of the Trifluoromethylpyridine Scaffold

The trifluoromethyl group is a powerful bioisostere for a methyl group, yet it possesses significantly different electronic properties.[3] Its strong electron-withdrawing nature and high electronegativity can profoundly influence the pKa of the pyridine nitrogen and modulate the molecule's interaction with biological targets.[3][4] This alteration of electronic properties, coupled with increased lipophilicity, facilitates improved membrane permeability and bioavailability.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation and thereby extending the in vivo half-life of the parent molecule.[1] These collective attributes have made trifluoromethylpyridine derivatives a highly attractive scaffold in the design of novel, potent, and durable bioactive compounds.

Agrochemical Applications: Protecting Global Crop Yields

Trifluoromethylpyridine derivatives have made a significant impact on modern agriculture, with numerous commercially successful products providing effective control of weeds, insect pests, and fungal diseases.[3][5]

Herbicidal Activity: Targeting Essential Plant Enzymes

Several classes of herbicides incorporating the trifluoromethylpyridine moiety have been developed, each targeting a specific and vital enzyme in the plant's metabolic pathways.

-

Acetyl-CoA Carboxylase (ACCase) Inhibitors: Fluazifop-butyl was the first herbicide containing a trifluoromethylpyridine substructure to be commercialized.[3] It acts by inhibiting ACCase, a critical enzyme in fatty acid biosynthesis in grasses, leading to the disruption of cell membrane formation and ultimately plant death.[3][4]

-

Acetolactate Synthase (ALS) Inhibitors: Flazasulfuron is a sulfonylurea herbicide that targets the ALS enzyme, which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[3] Inhibition of ALS leads to a deficiency in these vital amino acids, halting plant growth.

-

Protoporphyrinogen Oxidase (PPO) Inhibitors: Certain trifluoroanisole derivatives containing a phenylpyridine moiety have demonstrated potent PPO inhibitory activity.[6][7][8] PPO is the last common enzyme in the biosynthesis of both chlorophyll and heme. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane damage and plant death.[6][7]

Table 1: Prominent Trifluoromethylpyridine-Containing Herbicides and Their Modes of Action

| Herbicide | Target Enzyme | Mechanism of Action |

| Fluazifop-butyl | Acetyl-CoA Carboxylase (ACCase) | Inhibition of fatty acid biosynthesis[3][4] |

| Haloxyfop-methyl | Acetyl-CoA Carboxylase (ACCase) | Inhibition of fatty acid biosynthesis[4] |

| Flazasulfuron | Acetolactate Synthase (ALS) | Inhibition of branched-chain amino acid synthesis[3] |

| Pyroxsulam | Acetolactate Synthase (ALS) | Inhibition of branched-chain amino acid synthesis[3] |

| Compound 7a (α-Trifluoroanisole derivative) | Protoporphyrinogen Oxidase (PPO) | Accumulation of protoporphyrinogen IX and generation of reactive oxygen species[7][8] |

Insecticidal Activity: Diverse Mechanisms for Pest Control

Trifluoromethylpyridine derivatives have been successfully developed into insecticides with novel modes of action, providing valuable tools for integrated pest management and resistance management strategies.

-

Chitin Biosynthesis Inhibitors: Chlorfluazuron, a benzoylurea insecticide, inhibits the synthesis of chitin, a crucial component of the insect exoskeleton.[4] This disruption of the molting process is lethal to larval stages of various insect pests.[4]

-

Chordotonal Organ Modulators: Flonicamid is a selective insecticide that acts as a chordotonal organ modulator.[9][10] These sensory organs are vital for insect balance, hearing, and spatial orientation.[9] Flonicamid's metabolite, 4-trifluoromethylnicotinamide (TFNA-AM), is a potent modulator of these organs, leading to a cessation of feeding and eventual starvation.[10][11] The latest research indicates that flonicamid interferes with the normal secretion of salivary glands by blocking the inflow of potassium ions in the inwardly rectifying potassium channel (Kir) of insects.[10][12]

-

Unknown Modes of Action: Pyridalyl, another potent insecticide, possesses a 5-(trifluoromethyl)pyridine moiety. Its precise mode of action is currently classified as unknown by the Insecticide Resistance Action Committee (IRAC), highlighting the potential for discovering novel insecticidal mechanisms within this chemical class.[3][4]

Table 2: Notable Trifluoromethylpyridine-Containing Insecticides and Their Modes of Action

| Insecticide | Target | Mechanism of Action |

| Chlorfluazuron | Chitin Biosynthesis | Inhibition of exoskeleton formation[4] |

| Flonicamid | Chordotonal Organs / Kir Channels | Disruption of feeding and sensory functions[9][10][11][12] |

| Pyridalyl | Unknown | Undetermined[3][4] |

Fungicidal Activity: Combating Plant Pathogens

The trifluoromethylpyridine scaffold is also present in fungicides used to control a broad spectrum of plant diseases.

-

Uncouplers of Oxidative Phosphorylation: Fluazinam is a broad-spectrum fungicide whose mode of action is the uncoupling of oxidative phosphorylation in fungal mitochondria.[3][4] This disruption of cellular energy production is lethal to the pathogen.

Pharmaceutical Applications: Towards Novel Therapeutics

The advantageous physicochemical properties of trifluoromethylpyridine derivatives have also been harnessed in the pursuit of new human medicines, particularly in the fields of oncology and infectious diseases.[2]

Anticancer Activity: Targeting Kinase Signaling Pathways

A significant area of research has focused on the development of trifluoromethylpyridine derivatives as inhibitors of protein kinases, enzymes that play a pivotal role in the signaling pathways that drive cancer cell proliferation and survival.[2][13]

-

Kinase Inhibition: Derivatives of 4-Amino-2-chloro-6-(trifluoromethyl)pyridine have been explored as potent kinase inhibitors.[2] By blocking the activity of specific kinases involved in oncogenic signaling, these compounds can halt the uncontrolled growth of cancer cells. The trifluoromethyl group often enhances the binding affinity of these inhibitors to the ATP-binding pocket of the target kinase.[2]

-

Induction of Apoptosis and Cell Cycle Arrest: Some trifluoromethyl-substituted pyrimidine derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, further contributing to their antitumor activity.[14]

Antibacterial Activity: Combating Drug-Resistant Pathogens

The emergence of antibiotic-resistant bacteria is a pressing global health crisis. Trifluoromethylpyridine derivatives are being investigated as a new class of antibacterial agents with the potential to overcome existing resistance mechanisms.

-

Broad-Spectrum Activity: Novel trifluoromethylpyridine nucleosides and their analogues have demonstrated strong antibacterial activity against a range of both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[15]

-

Inhibition of Biofilm Formation: Certain N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been shown to not only inhibit the growth of antibiotic-resistant bacteria like MRSA but also to prevent the formation of biofilms, which are a major contributor to persistent and recurrent infections.[16]

Table 3: Representative Biological Activity Data for Trifluoromethylpyridine Derivatives in Pharmaceutical Research

| Compound Class | Biological Activity | Target/Organism | Potency (IC50/MIC) |

| Trifluoromethylpyridine Nucleosides | Antibacterial | S. aureus, E. coli | 1.3 - 4.9 µg/mL[15] |

| N-(trifluoromethyl)phenyl Pyrazoles | Antibacterial | MRSA | 0.78 - 1.56 µg/mL[16] |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinones | Antibacterial | Gram-positive bacteria | 0.25 µg/mL (for compound 7j)[17] |

| Pexidartinib | Anticancer (Kinase Inhibitor) | CSF-1R | 13 nM[3] |

| α-Trifluoroanisole derivative (7a) | Herbicidal (PPO inhibitor) | Nicotiana tabacum PPO | 9.4 nM[7][8] |

Experimental Protocols: A Guide to Evaluating Biological Activity

The following section provides standardized, step-by-step methodologies for the in vitro and in vivo evaluation of the biological activities of trifluoromethylpyridine derivatives.

Greenhouse Bioassay for Herbicidal Activity (Post-emergence)

This protocol outlines a whole-plant bioassay to determine the herbicidal efficacy of a test compound under controlled greenhouse conditions.[1][18]

-

Plant Preparation: Sow seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) in pots containing a standardized potting mix.[18] Grow the plants in a greenhouse with controlled temperature, humidity, and photoperiod until they reach the 2-4 true leaf stage.[18]

-

Herbicide Application: Prepare a stock solution of the trifluoromethylpyridine derivative in a suitable solvent. Create a series of dilutions to achieve a range of application rates. Apply the herbicide solutions to the plants using a laboratory spray chamber to ensure uniform coverage.[18] Include an untreated control group.

-

Data Collection: Visually assess plant injury at 3, 7, 14, and 21 days after treatment using a 0% (no effect) to 100% (complete death) rating scale.[18] At the end of the experiment, harvest the above-ground biomass, and determine the dry weight.

-

Data Analysis: Calculate the percent growth reduction relative to the untreated control. Use non-linear regression analysis to determine the GR50 (the dose required to cause a 50% reduction in plant growth) for each weed species.

Mycelial Growth Inhibition Assay for Fungicidal Activity

This in vitro assay is used to determine the direct inhibitory effect of a compound on the growth of a fungal pathogen.[14][19][20]

-

Media Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA). Dissolve the test compound in a solvent and add it to the molten agar at various concentrations. Pour the amended agar into Petri dishes.

-

Inoculation: Place a mycelial plug from an actively growing culture of the target fungus (e.g., Botrytis cinerea) onto the center of each agar plate.[14]

-

Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C).

-

Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate has reached a specified size.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the EC50 (the effective concentration that inhibits 50% of mycelial growth) by plotting the inhibition percentage against the log of the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.[21]

-

Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., Staphylococcus aureus) in a suitable broth medium to a final concentration of approximately 5 x 10^5 CFU/mL.[21]

-

Compound Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth.[21]

-

Inoculation and Incubation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria). Incubate the plate at 37°C for 16-20 hours.[21]

-

Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[21]

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key mechanisms of action and experimental workflows discussed in this guide.

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion and Future Perspectives

Trifluoromethylpyridine derivatives have unequivocally demonstrated their value as a versatile and highly effective scaffold in the discovery and development of bioactive compounds. Their widespread success in the agrochemical industry is a testament to the profound impact of strategic fluorination on molecular properties. The ongoing exploration of these derivatives in pharmaceutical research, particularly in the areas of oncology and infectious diseases, holds immense promise for the development of next-generation therapeutics. Future research will likely focus on the synthesis of novel derivatives with enhanced selectivity and potency, the elucidation of novel mechanisms of action, and the application of quantitative structure-activity relationship (QSAR) studies to guide the rational design of even more effective compounds.

[22][23][24][25][26]### 7. References

-

(PDF) Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides. (2017, April 19). ResearchGate. [Link]

-

Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC. (2015, July 2). National Center for Biotechnology Information. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. [Link]

-

Fungicide Sensitivity Assay – screening resistance of a pathogen against a fungicide. (2015, May 28). Labmonk. [Link]

-

Toxicity, mode of action, and synergist potential of flonicamid against mosquitoes | Request PDF. (n.d.). ResearchGate. [Link]

-

Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022, September 21). MDPI. [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry. (2022, April 11). ACS Publications. [Link]

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). J-Stage. [Link]

-

Flonicamid. (2019, January 23). LSU AgCenter. [Link]

-

A new insect growth regulator that has attracted much attention in the market - flonicamid. (2022, May 13). LinkedIn. [Link]

-

Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022, September 21). PubMed. [Link]

-

Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide. (2022, November). PubMed. [Link]

-

Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2023, January 31). MDPI. [Link]

-

Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores. (n.d.). National Center for Biotechnology Information. [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC. (2022, September 21). National Center for Biotechnology Information. [Link]

-

Toxicity of Flonicamid to Diaphorina citri (Hemiptera: Liviidae) and Its Identification and Expression of Kir Channel Genes. (2024, November 18). MDPI. [Link]

-

2.3.1. Mycelial growth inhibition. (n.d.). Bio-protocol. [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (n.d.). Arabian Journal of Chemistry. [Link]

-

The importance of trifluoromethyl pyridines in crop protection | Request PDF. (2025, October 21). ResearchGate. [Link]

-

The importance of trifluoromethyl pyridines in crop protection. (n.d.). PubMed. [Link]

-

Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023, May 23). National Center for Biotechnology Information. [Link]

-

Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). RSC Publishing. [Link]

-

Testing for and Deactivating Herbicide Residues. (n.d.). PennState Extension. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. [Link]

-

(PDF) Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2023, January 26). ResearchGate. [Link]

-

Quantitative Structure-Activity Relationships (QSAR) for Pesticide Regulatory Purposes. (n.d.). Elsevier. [Link]

-

Quantitative structure–activity relationship. (n.d.). Wikipedia. [Link]

-

Quantitative Structure-Activity Relationships (QSAR) and Pesticides. (n.d.). Miljøstyrelsen. [Link]

-

Quantitative Structure-Activity Relationships (QSAR) for pesticide regulatory purposes | Request PDF. (n.d.). ResearchGate. [Link]

-

Microbial Prospection for Bioherbicide Production and Evaluation of Methodologies for Maximizing Phytotoxic Activity. (2022, October 4). PSE Community.org. [Link]

-

Quantitative structure-activity relationship (QSAR) for insecticides: development of predictive in vivo insecticide activity models. (n.d.). PubMed. [Link]

-

Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993, April 5). . [Link]

-

Sigmoidal IC50 calculation curve for the most promising derivatives against the MCF-7 cell line. (n.d.). ResearchGate. [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]

-

IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. (n.d.). ResearchGate. [Link]

-

Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy. (n.d.). MDPI. [Link]

Sources

- 1. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity [mdpi.com]

- 7. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Flonicamid [lsuagcenter.com]

- 10. A new insect growth regulator that has attracted much attention in the market - flonicamid - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 11. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. 2.3.1. Mycelial growth inhibition [bio-protocol.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Redirecting [linkinghub.elsevier.com]

- 23. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 24. www2.mst.dk [www2.mst.dk]

- 25. researchgate.net [researchgate.net]

- 26. Quantitative structure-activity relationship (QSAR) for insecticides: development of predictive in vivo insecticide activity models - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of 2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine: A Selective Neuronal Nicotinic Acetylcholine Receptor Agonist

Abstract

This technical guide provides an in-depth exploration of the hypothesized mechanism of action for the novel compound 2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine. Based on its structural characteristics—a pyridin-3-ylethylamine core, which is a known pharmacophore for nicotinic activity, combined with a trifluoromethyl group to enhance potency and metabolic stability—this document posits that the compound functions as a selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs). We will dissect the molecular interactions, downstream signaling events, and the scientific rationale for this proposed mechanism. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology and medicinal chemistry.

Introduction: Rationale and Molecular Design

The compound this compound is a synthetic molecule designed to target the central nervous system. Its structure is a strategic amalgamation of two key moieties:

-

Pyridin-3-ylethylamine Scaffold: This core structure is a bioisostere of the natural nAChR agonist, nicotine.[1][2] The pyridine ring and the ethylamine side chain are crucial for binding to the active site of nAChRs.

-

6-Trifluoromethyl Group: The incorporation of a trifluoromethyl (-CF3) group onto the pyridine ring is a common strategy in modern medicinal chemistry.[3][4] This group is known to enhance several key properties of a drug candidate, including:

-

Metabolic Stability: The strong carbon-fluorine bond resists metabolic degradation, potentially leading to a longer biological half-life.[5]

-

Lipophilicity: Increased lipophilicity can improve the compound's ability to cross the blood-brain barrier, a critical feature for centrally acting drugs.[6]

-

Binding Affinity: The electron-withdrawing nature of the -CF3 group can alter the electronic distribution of the pyridine ring, potentially leading to stronger and more selective interactions with the target receptor.[6][7]

-

Given these structural features, the primary hypothesis is that this compound acts as a potent and selective agonist at specific subtypes of neuronal nAChRs.

Primary Pharmacological Target: Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

Neuronal nAChRs are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[8] These receptors are pentameric structures composed of various combinations of α (α2-α10) and β (β2-β4) subunits.[9] The specific subunit composition dictates the receptor's pharmacological and biophysical properties, including its affinity for ligands and its ion permeability.

The primary proposed mechanism of action for this compound is the direct binding to and activation of these receptors.

Binding and Channel Gating

The binding of an agonist like this compound to the nAChR occurs at the interface between subunits. For heteromeric receptors, this is typically at the α/β subunit interface. The binding is thought to induce a conformational change in the receptor, leading to the opening of the central ion channel. This channel is permeable to cations, primarily Na+ and Ca2+, and to a lesser extent K+.

The influx of Na+ and Ca2+ leads to the depolarization of the neuronal membrane. This depolarization can trigger the firing of an action potential and the propagation of a nerve impulse. The entry of Ca2+ can also act as a second messenger, initiating various intracellular signaling cascades.

Downstream Signaling Pathways

The activation of nAChRs by this compound is expected to initiate a cascade of downstream events, largely dependent on the specific nAChR subtype and the type of neuron being stimulated.

Neurotransmitter Release

A key consequence of nAChR activation is the modulation of neurotransmitter release. Presynaptically located nAChRs, when activated, can enhance the release of a variety of neurotransmitters, including:

-

Acetylcholine

-

Dopamine[1]

-

Norepinephrine

-

Serotonin

-

Glutamate

-

GABA

This modulation of neurotransmitter release is a central component of the therapeutic potential of nAChR agonists in various neurological and psychiatric disorders.

Gene Expression and Neuronal Plasticity

The influx of Ca2+ through nAChRs can activate calcium-dependent signaling pathways, including those involving calmodulin and various kinases. These pathways can, in turn, influence gene expression and protein synthesis, leading to long-term changes in synaptic plasticity and neuronal function.

Experimental Validation of the Mechanism of Action

A series of in vitro and in vivo experiments are essential to validate the proposed mechanism of action of this compound.

In Vitro Assays

| Experiment | Purpose | Expected Outcome for this compound |

| Radioligand Binding Assays | To determine the binding affinity (Ki) of the compound for various nAChR subtypes. | High affinity for specific neuronal nAChR subtypes (e.g., α4β2, α7) and lower affinity for muscle-type nAChRs. |

| Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes | To measure the functional activity (EC50 and efficacy) of the compound at specific nAChR subtypes expressed in oocytes. | Agonist activity, characterized by the induction of inward currents upon application of the compound. |

| Patch-Clamp Electrophysiology in Neuronal Cultures | To assess the effect of the compound on native nAChRs in a more physiologically relevant system. | Induction of inward currents and neuronal depolarization. |

| Neurotransmitter Release Assays | To measure the ability of the compound to stimulate the release of neurotransmitters from brain tissue slices or synaptosomes. | Enhanced release of neurotransmitters such as dopamine and acetylcholine. |

In Vivo Studies

| Experiment | Purpose | Expected Outcome for this compound |

| Microdialysis in Rodents | To measure the effect of systemic administration of the compound on neurotransmitter levels in specific brain regions. | Increased extracellular levels of neurotransmitters in relevant brain areas. |

| Behavioral Models | To assess the functional consequences of nAChR activation in animal models of cognitive function, anxiety, and depression. | Pro-cognitive and/or anxiolytic/antidepressant-like effects. |

Visualizing the Mechanism and Experimental Workflow

Proposed Signaling Pathway

Caption: Proposed signaling pathway of this compound.

Experimental Validation Workflow

Caption: Workflow for validating the mechanism of action.

Conclusion

The structural design of this compound strongly supports the hypothesis that it functions as a selective agonist of neuronal nicotinic acetylcholine receptors. The trifluoromethyl group is anticipated to confer advantageous pharmacokinetic and pharmacodynamic properties, potentially leading to a potent and centrally active therapeutic agent. The experimental framework outlined in this guide provides a clear path for the comprehensive validation of this mechanism of action, from molecular interactions to physiological outcomes. Further research into the subtype selectivity and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Beers, P., Dam, H. T., Donk, M., Kap, G., & Wieringa, J. H. (1994). Ligands for brain cholinergic channel receptors: synthesis and in vitro characterization of novel isoxazoles and isothiazoles as bioisosteric replacements for the pyridine ring in nicotine. Journal of Medicinal Chemistry, 37(26), 4653–4664.

- Iwasaki, T., & Tsubogo, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 135–143.

- Javed, I., & Al-Rashida, M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(4), 1835.

- The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Benowitz, N. L., & Peng, M. (2002). Effects of pyridine ring substitutions on affinity, efficacy, and subtype selectivity of neuronal nicotinic receptor agonist epibatidine. Journal of Pharmacology and Experimental Therapeutics, 302(3), 1246–1252.

- Iwasaki, T., & Tsubogo, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 135–143.

- Sun, W. (2005). Bioisosteric Replacement in the Design and Synthesis of Ligands for Nicotinic Acetylcholine Receptors. Medicinal Chemistry, 1(5), 455–464.

- Cassels, B. K., & Wonnacott, S. (2005). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. Current Drug Targets-CNS & Neurological Disorders, 4(4), 387–401.

- Smolecule. (n.d.). 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethylamine.

- Papke, R. L., & Stokes, C. (2002). Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. Bioorganic & Medicinal Chemistry Letters, 12(22), 3321–3324.

- Wikipedia. (n.d.). Nicotinic agonist.

- MedchemExpress. (n.d.). nAChR Agonists.

- Wikipedia. (n.d.). Nicotinic acetylcholine receptor.

Sources

- 1. Ligands for brain cholinergic channel receptors: synthesis and in vitro characterization of novel isoxazoles and isothiazoles as bioisosteric replacements for the pyridine ring in nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Buy 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethylamine | 1060806-29-2 [smolecule.com]

- 8. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 9. Nicotinic agonist - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 2-(6-trifluoromethyl-pyridin-3-yl)-ethylamine, a fluorinated pyridine derivative of significant interest in medicinal and agrochemical research. The strategic incorporation of a trifluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making this compound a valuable intermediate in the synthesis of novel bioactive molecules. This document will delve into the synthesis, chemical properties, and the known applications of this compound, providing detailed experimental protocols and exploring its role as a versatile building block in the development of next-generation pharmaceuticals and crop protection agents.

Introduction: The Significance of the Trifluoromethyl-Pyridine Scaffold

The introduction of fluorine and fluorine-containing moieties into organic molecules has become a cornerstone of modern drug discovery and agrochemical development.[1] The trifluoromethyl (-CF₃) group, in particular, offers a unique combination of properties that can dramatically influence the biological activity and pharmacokinetic profile of a parent molecule. When appended to a pyridine ring, a common scaffold in numerous pharmaceuticals and agrochemicals, the -CF₃ group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2] Furthermore, its high electronegativity and lipophilicity can improve a molecule's ability to cross cellular membranes and increase its binding affinity to biological targets.[2]

This compound (Figure 1) emerges as a key exemplar of this molecular design strategy. Its structure combines the advantageous properties of the trifluoromethylpyridine core with a reactive ethylamine side chain, positioning it as a versatile intermediate for the synthesis of a diverse range of more complex molecules.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| CAS Number | 765287-34-1 | Commercial Supplier Data |

| Molecular Formula | C₈H₉F₃N₂ | Commercial Supplier Data |

| Molecular Weight | 190.17 g/mol | Commercial Supplier Data |

| Appearance | Not specified in literature; likely a liquid or low-melting solid | Inferred |

| Purity | Commercially available up to 95% | Commercial Supplier Data |

Synthesis and Methodologies

General Strategies for Trifluoromethylpyridine Synthesis

Two principal methodologies dominate the synthesis of trifluoromethylpyridine derivatives:

-